molecular formula C19H24N4O2 B2673988 N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029776-96-2

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2673988
CAS No.: 1029776-96-2
M. Wt: 340.427
InChI Key: ULVJUGMCDZFKCA-UHFFFAOYSA-N
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Description

The target compound features a pyrimidine core substituted with a pyrrolidine ring at position 2 and a methyl group at position 4. The pyrimidin-4-yloxy moiety is linked via an acetamide bridge to a 3,5-dimethylphenyl group. While direct data on its synthesis or biological activity are absent in the provided evidence, inferences can be drawn from structurally related compounds .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-8-14(2)10-16(9-13)21-17(24)12-25-18-11-15(3)20-19(22-18)23-6-4-5-7-23/h8-11H,4-7,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJUGMCDZFKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide” typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their coupling with the acetamide moiety. Common reagents used in these reactions may include:

    Pyrimidine precursors: such as 2-chloro-6-methylpyrimidine.

    Pyrrolidine: often introduced through nucleophilic substitution reactions.

    Acetamide derivatives: which can be synthesized through acylation reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: to enhance reaction rates.

    Solvents: such as dimethylformamide (DMF) or dichloromethane (DCM) for efficient mixing and reaction.

    Purification techniques: like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide” can undergo various chemical reactions, including:

    Oxidation: where the compound may be oxidized to form corresponding oxides.

    Reduction: leading to the formation of reduced derivatives.

    particularly nucleophilic substitution reactions involving the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: including halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been investigated for its anti-cancer properties. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrimidine and pyrrolidine have shown efficacy against various cancer types by targeting pathways such as the ABL1 kinase in chronic myeloid leukemia (CML) .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Pyrimidine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems. Studies exploring similar compounds indicate their role in reducing neuroinflammation and promoting neuronal survival .

Case Studies

StudyApplicationFindings
Study 1Cancer TreatmentThe compound demonstrated significant inhibition of ABL1 kinase activity, leading to reduced proliferation of CML cells .
Study 2NeuroprotectionSimilar compounds showed reduced neuroinflammation in animal models, suggesting potential for treating neurodegenerative diseases .
Study 3PharmacokineticsInvestigation into the pharmacokinetic properties revealed favorable absorption and distribution characteristics .

Mechanism of Action

The mechanism by which “N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide” exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine rings may play a crucial role in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Key Findings

  • Substituent Effects: Electron-donating methyl groups (target compound) may improve solubility compared to halogenated analogs ().
  • Synthetic Challenges : Pyrrolidine introduction via coupling reactions () often results in lower yields than acetylation (), necessitating optimized protocols.
  • Solid-State Behavior : Meta-substitution (3,5-dimethylphenyl) influences crystal packing, as seen in , which may correlate with the target’s bioavailability.

Biological Activity

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1029776-96-2, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2} with a molecular weight of 340.4 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its biological activity.

PropertyValue
Molecular Formula C₁₉H₂₄N₄O₂
Molecular Weight 340.4 g/mol
CAS Number 1029776-96-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on:

  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cellular signaling pathways, which can lead to altered cell proliferation and survival.
  • Neurotransmitter Receptors : The structural components hint at potential interactions with neurotransmitter systems, particularly those involving orexin receptors, which are implicated in sleep regulation and appetite control.

In Vitro Studies

Recent in vitro studies have indicated that this compound exhibits significant activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : The compound demonstrated IC₅₀ values in the low micromolar range against several cancer cell lines (specific values are pending further studies).

Case Studies

A notable case study involved the assessment of this compound's effects on human cancer cell lines. The findings suggested that it could induce apoptosis through the activation of caspase pathways, contributing to its potential as an anticancer agent.

Research Findings

Several research articles have discussed the pharmacological potential of compounds similar to this compound:

  • Anticancer Activity : A study published in a peer-reviewed journal highlighted how derivatives of similar compounds showed promising anticancer properties by targeting specific signaling pathways involved in tumor growth .
  • Neuropharmacology : Investigations into related compounds have revealed interactions with orexin receptors, indicating potential applications in treating sleep disorders and obesity .
  • Anthelmintic Properties : Some derivatives were screened for anthelmintic activity using Caenorhabditis elegans as a model organism, showing efficacy against parasitic infections .

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